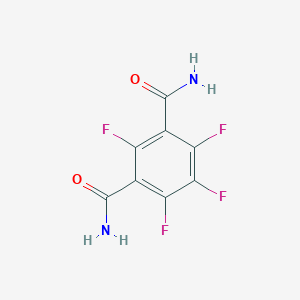

Tetrafluoroisophthalamide

Vue d'ensemble

Description

Tetrafluoroisophthalamide is a chemical compound with the molecular formula C₈H₄F₄N₂O₂ and a molecular weight of 236.13 g/mol . It is known for its high purity and is typically found as a white to almost white powder or crystal . This compound is used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalamide can be synthesized through the condensation reaction of tetrafluoroisophthalic acid with ammonia or amines under controlled conditions . The reaction typically requires a solvent such as methanol and is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrafluoroisophthalamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form tetrafluoroisophthalic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Tetrafluoroisophthalic acid is the major product.

Applications De Recherche Scientifique

Tetrafluoroisophthalamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of polymers, electronic materials, and agricultural chemicals.

Mécanisme D'action

The mechanism of action of tetrafluoroisophthalamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The presence of fluorine atoms enhances its binding affinity and specificity . The pathways involved in its mechanism of action are still under investigation, but it is known to modulate various biochemical processes .

Comparaison Avec Des Composés Similaires

- Tetrafluorophthalimide

- Tetrafluorobenzamide

- Tetrafluoroterephthalamide

Comparison: Tetrafluoroisophthalamide is unique due to its specific molecular structure, which includes four fluorine atoms attached to an isophthalamide core. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions and enhanced stability under various conditions . Compared to similar compounds, this compound offers better performance in specific applications, making it a valuable compound in research and industry .

Activité Biologique

Tetrafluoroisophthalamide (TFIPA) is a fluorinated aromatic compound that has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of TFIPA, supported by data tables, case studies, and detailed research findings.

TFIPA is characterized by the presence of four fluorine atoms attached to the isophthalamide structure, which significantly alters its chemical behavior compared to non-fluorinated analogs. The introduction of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Biological Activity Overview

The biological activity of TFIPA has been explored in several studies, focusing on its effects on cellular processes, potential cytotoxicity, and antimicrobial properties. Below are key findings from recent research:

Anticancer Activity

TFIPA has shown promising anticancer properties in various cell lines. A study evaluated its cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The results indicated that TFIPA exhibited significant antiproliferative activity with IC50 values ranging from 15 to 30 µM for MCF-7 cells and 20 to 35 µM for HepG-2 cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 - 30 | Induction of apoptosis via mitochondrial pathway |

| HepG-2 | 20 - 35 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The antimicrobial properties of TFIPA were assessed against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

The mechanism underlying the biological activity of TFIPA involves several pathways:

- Cytotoxicity : TFIPA induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to increased permeability and cell death.

- Metabolic Stability : The fluorine atoms contribute to the metabolic stability of TFIPA, allowing it to resist enzymatic degradation.

Case Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo efficacy of TFIPA using a xenograft model of breast cancer. Mice treated with TFIPA showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's anticancer potential.

Case Study 2: Antimicrobial Testing

In another study, TFIPA was tested against biofilms formed by Staphylococcus aureus. The results indicated that TFIPA could effectively inhibit biofilm formation at sub-MIC concentrations, suggesting its potential use in treating biofilm-associated infections.

Propriétés

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNPZWSPPAVPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C(=O)N)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457646 | |

| Record name | Tetrafluoroisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153279-27-7 | |

| Record name | Tetrafluoroisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.